nor-NOHA

描述

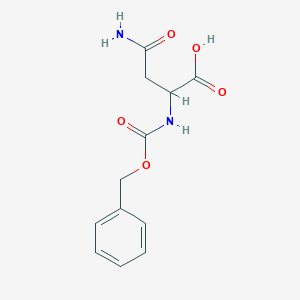

Nor-NOHA (Nω-Hydroxy-nor-L-arginine) is a potent, selective, competitive, and high-affinity inhibitor of arginase . It is also known as Nω-Hydroxy-nor-L-arginine, Diacetate Salt, 2CH₃CO₂H, L-2-Amino- (4- (2ʹ-hydroxyguanidino)butyric Acid, 2CH₃CO₂H . It is a potent, reversible inhibitor of rat liver arginase with a K i value of 0.5 µM . It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . Nor-NOHA is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .

Molecular Structure Analysis

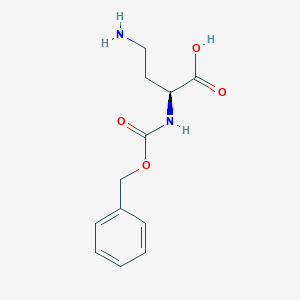

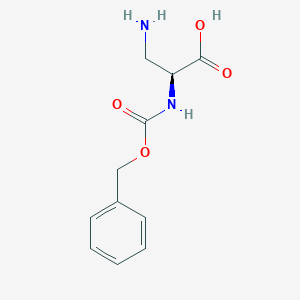

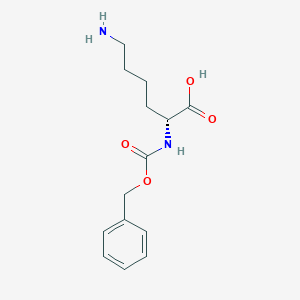

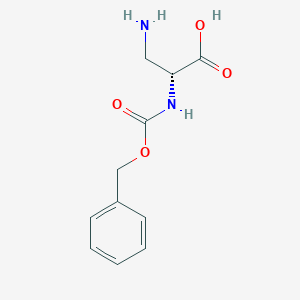

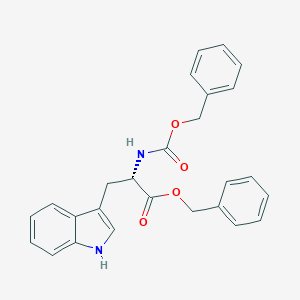

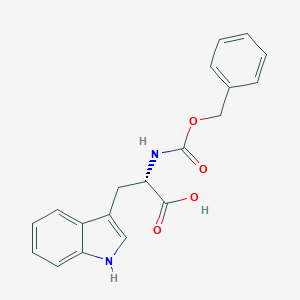

The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .

Chemical Reactions Analysis

Nor-NOHA has been shown to spontaneously react with riboflavin to release a biologically active NO-like molecule in cell culture media .

Physical And Chemical Properties Analysis

The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .

科学研究应用

Application 1: Treatment of Chronic Diseases

- Scientific Field: Pharmacology and Therapeutics

- Summary of the Application: Nor-NOHA is an arginase inhibitor that has shown promising therapeutic effects for several chronic diseases, including asthma, cancer, hypertension, diabetes mellitus, and erectile dysfunction .

Application 2: Inducing Apoptosis in Leukemic Cells

- Scientific Field: Oncology

- Summary of the Application: Nor-NOHA has been found to induce apoptosis in leukemic cells, specifically under hypoxic conditions .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Nor-NOHA effectively induced apoptosis in ARG2-expressing cells under hypoxia but not normoxia. Co-treatment with nor-NOHA overcame hypoxia-mediated resistance towards BCR−ABL1 kinase inhibitors .

Application 3: Pharmacokinetics and Pharmacodynamics

- Scientific Field: Pharmacology

- Summary of the Application: Nor-NOHA is a potent, reversible inhibitor of rat liver arginase and is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . It is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The pharmacokinetics and pharmacodynamics of nor-NOHA are still being studied. Despite its promising therapeutic potential, little is known about the pharmacokinetics and pharmacodynamics of this agent .

Application 4: Treatment of Cardiovascular Disease

- Scientific Field: Cardiology

- Summary of the Application: Nor-NOHA has been used in the treatment of cardiovascular disease .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Infusion of nor-NOHA has shown improvement in forearm endothelial function . In myocardial I/R Rat in vivo, nor-NOHA before ischemia resulted in a reduction in infarct size .

Application 5: Pharmacokinetics and Pharmacodynamics

- Scientific Field: Pharmacology

- Summary of the Application: Nor-NOHA is a potent, reversible inhibitor of rat liver arginase and is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . It is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The pharmacokinetics and pharmacodynamics of nor-NOHA are still being studied. Despite its promising therapeutic potential, little is known about the pharmacokinetics and pharmacodynamics of this agent .

Application 6: Inhibition of Collagen Production in Activated Hepatic Stellate Cells

- Scientific Field: Hepatology

- Summary of the Application: Nor-NOHA has been used as a specific and reversible arginase inhibitor in hepatic stellate cells (HSCs). During HSC activation, iNOS expression decreased whereas Arg1 expression increased .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: Inhibition of Arg1 in activated HSCs efficiently inhibited collagen production but not cell proliferation .

安全和危害

未来方向

Nor-NOHA has been shown to have therapeutic potential in cutaneous squamous cell carcinoma (cSCC) . It has been shown to reduce tumor growth in a transcutaneous delivery model . The study suggests that a competent immune microenvironment is required for tumor growth inhibition using this arginase inhibitor . The results support further examination of transcutaneous arginase inhibition as a therapeutic modality for cSCC .

属性

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nor-NOHA | |

CAS RN |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)